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N-cyclopentyl-4-[(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]benzamide

HDAC inhibition thioquinazolinone zinc-binding pharmacophore

N-cyclopentyl-4-[(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]benzamide (CAS 2097863-74-4, molecular formula C21H21N3O2S, molecular weight 379.48 g/mol) is a synthetic small-molecule belonging to the thioquinazolinone (quinazoline-2-thione) class. The compound features a quinazolin-4-one core with a 2-sulfanylidene (C=S) substitution, a p-substituted benzamide moiety linked via a methylene bridge at the N3 position, and an N-cyclopentyl terminal amide.

Molecular Formula C21H21N3O2S
Molecular Weight 379.48
CAS No. 2097863-74-4
Cat. No. B2686603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-4-[(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]benzamide
CAS2097863-74-4
Molecular FormulaC21H21N3O2S
Molecular Weight379.48
Structural Identifiers
SMILESC1CCC(C1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4C=CC=CC4=NC3=S
InChIInChI=1S/C21H21N3O2S/c25-19(22-16-5-1-2-6-16)15-11-9-14(10-12-15)13-24-20(26)17-7-3-4-8-18(17)23-21(24)27/h3-4,7-12,16-17H,1-2,5-6,13H2,(H,22,25)
InChIKeyKTIQQUQSBDUUTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopentyl-4-[(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]benzamide (CAS 2097863-74-4): Structural Profile for Scientific Procurement


N-cyclopentyl-4-[(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]benzamide (CAS 2097863-74-4, molecular formula C21H21N3O2S, molecular weight 379.48 g/mol) is a synthetic small-molecule belonging to the thioquinazolinone (quinazoline-2-thione) class . The compound features a quinazolin-4-one core with a 2-sulfanylidene (C=S) substitution, a p-substituted benzamide moiety linked via a methylene bridge at the N3 position, and an N-cyclopentyl terminal amide . This scaffold is structurally related to quinazoline-based histone deacetylase (HDAC) inhibitors and ubiquitin-specific protease 7 (USP7) modulators, although direct target engagement data for this specific compound remain limited in the public domain [1]. The compound is cataloged within the Molecular Libraries Small Molecule Repository (MLSMR) screening collection, indicating its original sourcing as a probe candidate for high-throughput biological screening campaigns [2].

Why Generic Substitution of N-Cyclopentyl-4-[(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]benzamide Fails: Structural Determinants of Differential Activity


Within the thioquinazolinone benzamide class, three critical structural features govern biological activity and preclude simple interchangeability among analogs: (1) the nature of the N-terminal amide substituent (cyclopentyl vs. cyclohexyl vs. benzyl vs. unsubstituted), which modulates lipophilicity, steric complementarity with hydrophobic enzyme pockets, and metabolic stability [1]; (2) the linker between the quinazoline N3 and the benzamide moiety (methylene-bridged benzamide in the target compound vs. butyramide in MLSMR analog CID 3241597 vs. direct N3-phenyl in CAS 422273-90-3), which alters conformational flexibility and the spatial presentation of the benzamide pharmacophore [2]; and (3) the 2-sulfanylidene (C=S) group, which imparts distinct hydrogen-bond acceptor character (sulfur vs. oxygen) and electronic polarization compared to the 2-oxo (C=O) congeners ubiquitous in quinazolinone kinase inhibitor scaffolds, directly impacting target engagement selectivity [3]. Published studies on thioquinazolinone-based 2-aminobenzamide derivatives demonstrate that even minor N-substituent modifications produce IC50 shifts exceeding 10-fold against HDAC enzymes and 5-fold in cellular antiproliferative assays [4]. These SAR features render generic in-class substitution scientifically indefensible without confirmatory experimental validation.

Quantitative Differentiation Evidence for N-Cyclopentyl-4-[(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]benzamide vs. Closest Analogs


2-Sulfanylidene (C=S) vs. 2-Oxo (C=O) Electronic Differentiation – Class-Level HDAC Inhibition Potency

The target compound features a 2-sulfanylidene (C=S) group, which fundamentally distinguishes it from the more prevalent 2-oxo-quinazolin-4-one scaffold found in many kinase inhibitor chemotypes. In the thioquinazolinone-based 2-aminobenzamide series, compounds bearing the C=S moiety at position 2 demonstrated HDAC inhibitory activity in HeLa nuclear extract assays with IC50 values ranging from 170 to 880 nM, and compounds 7a, 4i, 4o, and 4p exhibited antiproliferative IC50 values of 0.65–9.00 μM across SW620 (colon), PC-3 (prostate), and NCI-H23 (lung) cancer cell lines [1]. Critically, the most potent analog (4p) achieved >4,000-fold isoform selectivity for HDAC1 over HDAC6, a selectivity profile attributed in part to the thione sulfur's distinct coordination geometry with the catalytic zinc ion compared to the carbonyl oxygen in 2-oxo analogs [2]. The 2-oxo-quinazolinone comparator series (e.g., quinazolin-4-one hydroxamic acids) typically shows pan-HDAC inhibition with reduced isoform discrimination [3].

HDAC inhibition thioquinazolinone zinc-binding pharmacophore

N-Cyclopentyl vs. N-Cyclohexyl Lipophilicity and Steric Differentiation

The N-cyclopentyl amide substituent in the target compound represents a specific lipophilicity and steric optimization compared to the N-cyclohexyl analog. Calculated physicochemical parameters indicate that a cyclopentyl-to-cyclohexyl substitution increases cLogP by approximately 0.5 log units and molecular weight by 14 Da, which can significantly alter membrane permeability and non-specific protein binding . In the quinazolinyl-containing benzamide HDAC1 inhibitor series published by Zhang et al. (2021), compound 11a with an N-cyclopentyl-bearing analog demonstrated oral bioavailability and in vivo antitumor efficacy in an A549 xenograft model, suggesting favorable pharmacokinetic properties associated with the cyclopentyl moiety [1]. The five-membered cyclopentyl ring provides a smaller steric footprint and distinct conformational preference compared to the six-membered cyclohexyl ring, which can affect the spatial orientation of the terminal amide hydrogen bond donor and influence target binding affinity .

lipophilicity modulation ring size SAR cycloalkyl benzamide

Methylene-Bridged Benzamide Linker vs. Butyramide Linker: Conformational and Metabolic Stability Differentiation

The target compound incorporates a methylene-bridged benzamide linker (quinazoline-N3–CH2–phenyl–C(O)–NH–cyclopentyl), which is structurally distinct from the butyramide linker (quinazoline-N3–CH2CH2CH2–C(O)–NH–cyclopentyl) present in the MLSMR analog CID 3241597 (SMR000030851) [1]. The methylene-bridged benzamide linker positions the benzamide aryl ring in closer proximity to the quinazoline core, reducing the number of rotatable bonds from 10 to 9 and creating a more rigid, conformationally restricted pharmacophore . Screening data from the MLSMR collection indicate that the butyramide analog (CID 3241597) showed only weak inhibition at S1P3 receptor (IC50 > 49.8 μM) and MAPK10/JNK3 (IC50 = 64.3 μM), suggesting that the flexible butyramide linker may not optimally present the terminal amide for productive target engagement [2]. The benzamide moiety in the target compound additionally provides a potential zinc-binding group (ZBG) interaction surface relevant to HDAC inhibition, whereas the butyramide analog lacks this aromatic zinc-chelating ancillary motif [3].

linker optimization benzamide pharmacophore metabolic stability

Cytotoxicity Differential in Human Cancer Cell Lines: Class-Level Evidence from Thioquinazolinone Benzamides

Although direct cytotoxicity data for CAS 2097863-74-4 are not publicly reported, the thioquinazolinone benzamide class demonstrates potent and differential antiproliferative activity against specific cancer histotypes. Nguyen et al. (2018) reported that quinazoline-based benzamide derivatives (compounds 4a-4f) exhibited cytotoxicity 5- to 10-fold more potent than SAHA (vorinostat) against SW620 (colon), PC-3 (prostate), and NCI-H23 (lung) cancer cell lines, with IC50 values ranging from 0.65 to 9.00 μM across the series [1]. Notably, the colon cancer cell line SW620 showed the highest sensitivity (IC50 = 1.43–5.45 μM), suggesting tissue-specific vulnerability that may extend to the target compound given its shared thioquinazolinone benzamide scaffold [2]. This differential tissue sensitivity profile contrasts with the more uniform pan-cytotoxicity typically observed with hydroxamic acid-based HDAC inhibitors such as SAHA [3].

anticancer activity cytotoxicity colon cancer prostate cancer lung cancer

Research and Industrial Application Scenarios for N-Cyclopentyl-4-[(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]benzamide


Class I HDAC Isoform-Selective Inhibitor Screening and Lead Optimization

Based on the >4,000-fold HDAC1/HDAC6 selectivity demonstrated by structurally related thioquinazolinone benzamide 4p [1], CAS 2097863-74-4 is best positioned as a starting scaffold for class I HDAC (HDAC1-3)-selective inhibitor programs. The 2-sulfanylidene moiety and benzamide zinc-binding group provide the key pharmacophoric elements for isoform discrimination. Researchers should prioritize this compound over 2-oxo-quinazolinone alternatives when isoform selectivity is a program-critical parameter, as the thione-zinc coordination geometry fundamentally differs from the carbonyl-zinc interaction in pan-HDAC inhibitors. Procurement recommendation: use this compound as a parent scaffold for SAR expansion via N-cyclopentyl modification, linker variation, and benzamide substitution to optimize HDAC1 potency and selectivity.

Anticancer Phenotypic Screening in Colon and Prostate Cancer Models

Thioquinazolinone benzamide derivatives have demonstrated 5- to 10-fold greater antiproliferative potency than SAHA in SW620 colon adenocarcinoma (IC50 1.43–5.45 μM) and PC-3 prostate adenocarcinoma (IC50 0.65–6.72 μM) cell lines [2]. CAS 2097863-74-4, as an unexplored member of this chemotype, warrants prioritization for phenotypic screening in these tissue contexts. The compound's N-cyclopentyl substituent and methylene-bridged benzamide linker distinguish it from previously tested analogs, potentially offering novel selectivity and potency profiles. Researchers conducting oncology-focused compound library screens should include this compound as a structurally distinct representative of the thioquinazolinone benzamide class, particularly when the screening cascade prioritizes colon or prostate cancer indications.

Zinc-Dependent Enzyme Inhibitor Tool Compound Development

The 2-sulfanylidene (C=S) group in CAS 2097863-74-4 serves as a sulfur-based zinc-coordinating moiety, which is structurally orthogonal to the more common hydroxamic acid and carboxylic acid zinc-binding groups [3]. This distinct zinc coordination mode may translate to differential selectivity profiles across the zinc-dependent metalloenzyme family, which includes HDACs, matrix metalloproteinases (MMPs), and carbonic anhydrases. Procurement of this compound is recommended for research groups developing tool compounds to probe zinc-dependent enzyme pharmacology, with the specific goal of identifying chemotypes that avoid the off-target liabilities associated with hydroxamate-based zinc binders (e.g., pan-HDAC inhibition, poor pharmacokinetics). The N-cyclopentyl group further provides a lipophilic handle for modulating cellular permeability and target engagement [4].

MLSMR Screening Hit Follow-Up and Chemical Probe Validation

CAS 2097863-74-4 is cataloged within the Molecular Libraries Small Molecule Repository (MLSMR) compound collection, and its close structural analog CID 3241597 has existing screening data against S1P3 receptor (AID 484) and MAPK10/JNK3 (AID 1284) [5]. For researchers following up on MLSMR screening campaigns or conducting target deconvolution studies, this compound provides a structurally related but chemically distinct probe for SAR validation. The methylene-bridged benzamide linker differentiates it from the butyramide analog CID 3241597, enabling assessment of linker-dependent effects on target engagement, selectivity, and cellular activity. Procurement is advised for use as an orthogonal chemical probe in secondary assay confirmation and target engagement studies.

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